

# N-Alkylated DNJ Derivatives: A Comparative Analysis of Antiviral Activity

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## Compound of Interest

Compound Name: Deoxynojirimycin

Cat. No.: B15613964

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of N-alkylated **deoxynojirimycin** (DNJ) derivatives, supported by experimental data. This analysis focuses on the structure-activity relationship, highlighting how the length and composition of the N-alkyl chain influence antiviral efficacy.

N-alkylated **deoxynojirimycin** (DNJ) derivatives are a class of iminosugars that show significant promise as broad-spectrum antiviral agents.<sup>[1]</sup> Their primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER)  $\alpha$ -glucosidases I and II.<sup>[1][2]</sup> These enzymes are critical for the proper folding of viral envelope glycoproteins through the calnexin/calreticulin cycle.<sup>[1]</sup> By inhibiting these glucosidases, N-alkylated DNJ derivatives lead to misfolded glycoproteins, which can impair virion assembly, reduce infectivity, and ultimately lower viral titers.<sup>[1][3]</sup>

## Quantitative Comparison of Antiviral Activity

The antiviral potency of N-alkylated DNJ derivatives is commonly assessed by their 50% effective concentration ( $EC_{50}$ ) or 50% inhibitory concentration ( $IC_{50}$ ), alongside their 50% cytotoxic concentration ( $CC_{50}$ ). The selectivity index (SI), calculated as  $CC_{50}/EC_{50}$  or  $CC_{50}/IC_{50}$ , is a crucial parameter for evaluating the therapeutic potential of these compounds, with a higher SI indicating a more favorable safety profile. The length of the N-alkyl chain has been shown to be a critical determinant of antiviral activity.

Below are tables summarizing the antiviral activities of various N-alkylated DNJ derivatives against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, and Dengue Virus (DENV).

Table 1: Antiviral Activity of N-Alkylated DNJ Derivatives against BVDV

Compound	N-Alkyl Chain Length	IC <sub>50</sub> (μM)	CC <sub>50</sub> (μM)	Selectivity Index (SI)
N-Butyl-DNJ (NB-DNJ)	C4	>100	>5000	>50
N-Octyl-DNJ	C8	10	300	30
N-Nonyl-DNJ (NN-DNJ)	C9	2.5	150	60
N-Decyl-DNJ	C10	5	150	30

Data compiled from multiple sources.[\[2\]](#)

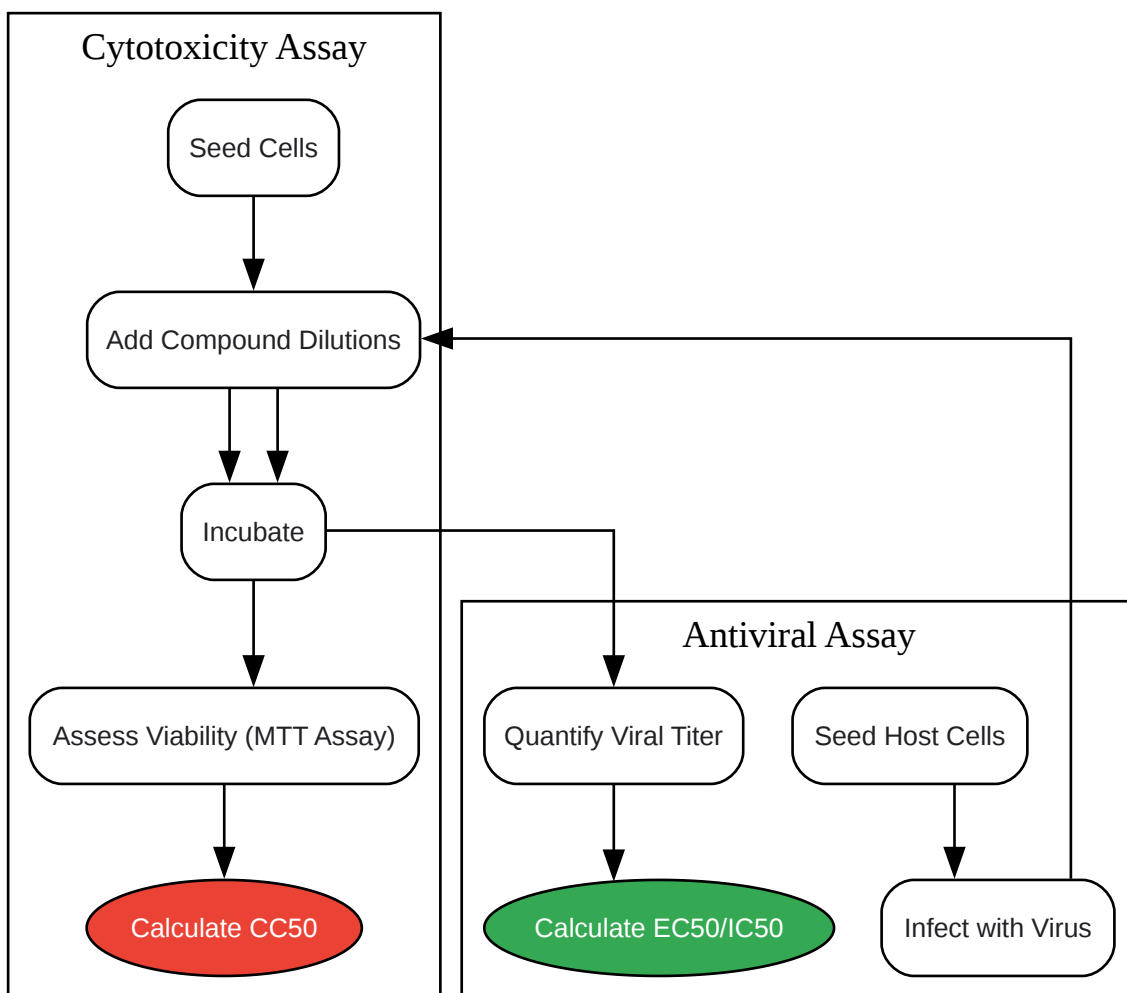
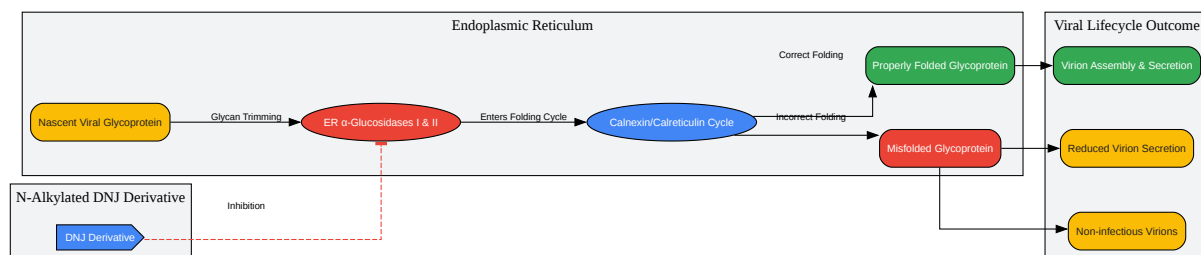
Table 2: Antiviral Activity of Oxygenated N-Alkylated DNJ Derivatives against DENV

Compound	Structure	EC <sub>50</sub> (μM)	CC <sub>50</sub> (μM)	Selectivity Index (SI)
CM-10-18	Oxygenated N-alkyl chain	6.5	>500	>77
2h	Cyclopentyl derivative	0.5	>500	>1000
2l	Cyclohexyl derivative	0.4	>500	>1250
3j	Phenyl derivative	0.3	>500	>1667
3l	Phenyl derivative	0.3	>500	>1667
3v	Benzyl derivative	0.5	>500	>1000
4b	Phenyl derivative with linker	0.4	>500	>1250
4c	Phenyl derivative with linker	0.3	>500	>1667

Data sourced from a study on the design and synthesis of N-alkylated DNJ derivatives for the treatment of DENV infection.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Mechanism of Action and Experimental Workflows

The primary antiviral mechanism of N-alkylated DNJ derivatives is the disruption of the proper folding of viral glycoproteins.[\[6\]](#) This is achieved by inhibiting the host's ER α-glucosidases, which are essential for the initial steps of N-linked glycan processing.[\[1\]](#)[\[2\]](#) The inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which can trigger the ER-associated degradation (ERAD) pathway or result in the formation of non-infectious viral particles.[\[6\]](#)



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